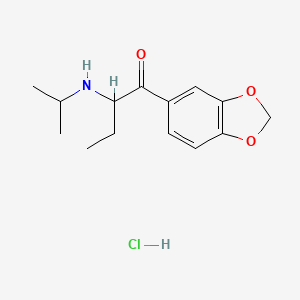
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one typically involves the oxidation and rearrangement of 4-fluoro-3-nitrophenol. One common method includes mixing 15g of 4-fluoro-3-nitrophenol with 40mL of acetonitrile and 2.5g of a specific catalyst. The mixture is then heated to 50°C, and 40mL of 35% hydrogen peroxide is added dropwise. The reaction is stirred for 10 hours at this temperature. After cooling, the reaction mixture is centrifuged, and the catalyst is filtered out. The filtrate is diluted with 100mL of water and extracted with ether. The organic phase is dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain the solid product .
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorinated antibiotics and other bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of liquid crystal materials and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)ethan-1-one: This compound lacks the hydroxy group, which may affect its reactivity and applications.
1-(3-Fluoro-4-nitrophenyl)ethanone: The position of the fluoro and nitro groups is different, leading to variations in chemical properties and applications.
4’-Hydroxy-3’-Nitroacetophenone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6FNO4 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
1-(4-fluoro-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-3-6(9)7(8(5)12)10(13)14/h2-3,12H,1H3 |
Clé InChI |
XWDXEWMZTVIYSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


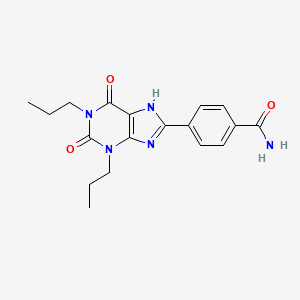
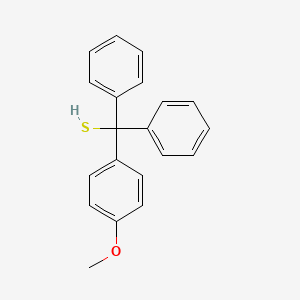

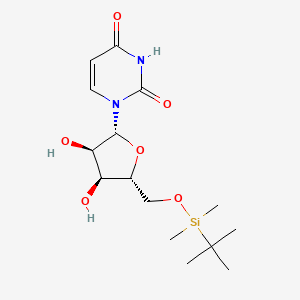
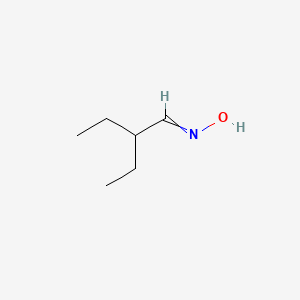



![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



